![molecular formula C13H20N2 B1451872 3-Methyl-4-(2-methyl-1-piperidinyl)aniline CAS No. 1094544-19-0](/img/structure/B1451872.png)
3-Methyl-4-(2-methyl-1-piperidinyl)aniline
Overview
Description
“3-Methyl-4-(2-methyl-1-piperidinyl)aniline” is a chemical compound with the CAS Number: 1152866-57-3. Its molecular weight is 204.32 . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H20N2/c1-10-4-3-7-15 (9-10)13-6-5-12 (14)8-11 (13)2/h5-6,8,10H,3-4,7,9,14H2,1-2H3 .Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
3-Methyl-4-(2-methyl-1-piperidinyl)aniline plays a crucial role in synthesizing key pharmaceutical intermediates. For instance, its derivatives are vital in the synthesis of new generation narcotic analgesics like remifentanil and novel fentanyl analogues. These compounds are achieved through optimized processes involving Strecker-type condensation, hydrolysis, and N-acylation steps, yielding high-purity intermediates (Kiricojevic et al., 2002).
Development of Analgesic Compounds
Research indicates that methyl substitution in the piperidine ring of this compound derivatives can significantly enhance analgesic potency. These compounds, synthesized through various methods, show promising results in increasing analgesic activity, particularly with 3-methylation (Riley, Hale, & Wilson, 1973).
Catalysis in Organic Reactions
The compound's derivatives also find use in catalysis for organic reactions. For instance, acid-base bifunctional ionic liquids containing piperidinyl elements have been utilized to catalyze reactions involving aniline, showing significant increases in reaction yields and efficiency (Zhang et al., 2010).
Antiarrhythmic Agent Synthesis
Derivatives of this compound have been synthesized for potential use as selective class III antiarrhythmic agents. These compounds have been produced with satisfactory yields using modified Michael reactions and alkylations, showing promise in the field of cardiac arrhythmia treatment (Oinuma et al., 1990).
Synthesis of Functionalized Piperidine Derivatives
The compound's framework is instrumental in the synthesis of functionalized piperidine derivatives. This process involves one-pot reactions with aromatic aldehydes and anilines, facilitated by acidic ionic liquids as catalysts. These derivatives are noteworthy for their ease of preparation and potential applications in various fields (Shaterian & Azizi, 2013).
Future Directions
Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “3-Methyl-4-(2-methyl-1-piperidinyl)aniline”, is an important task of modern organic chemistry .
Mechanism of Action
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
properties
IUPAC Name |
3-methyl-4-(2-methylpiperidin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-9-12(14)6-7-13(10)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEKDJRRVDUCNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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